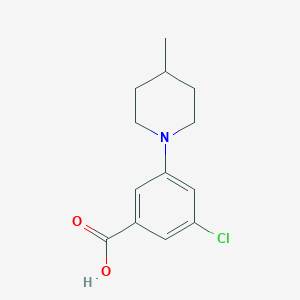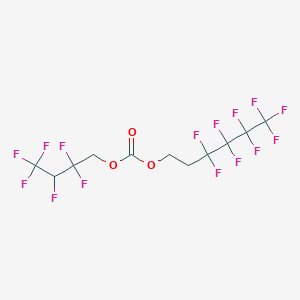
2-methoxy-N-(3-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(3-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a chemically differentiated building block used in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylpentan-2-yl)aniline can be achieved through hydroamination methods. This involves the addition of an amine to an olefin, facilitated by catalysts under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes. These processes are designed to optimize the yield and purity of the compound, often utilizing advanced chemical engineering techniques and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methoxy-N-(3-methylpentan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-methylpentan-2-yl)aniline
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(4-methylpentan-2-yl)aniline
Uniqueness
2-methoxy-N-(3-methylpentan-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3 |
InChI Key |
NBWMMGIFTRPEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


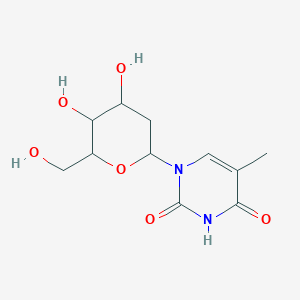


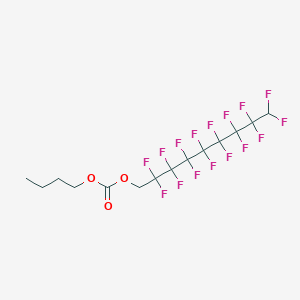


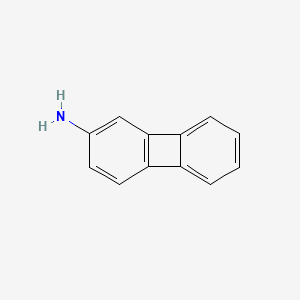
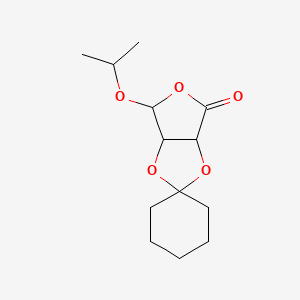
![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
